4-(Bromomethyl)-2-ethylpyridinehydrobromide
Description
These compounds are typically used as intermediates in organic synthesis, particularly in alkylation reactions, and have applications in medicinal chemistry (e.g., ferroptosis inhibitors, ). The ethyl group in the 2-position likely enhances lipophilicity compared to methyl or hydrogen substituents, influencing solubility and reactivity.
Properties
Molecular Formula |
C8H11Br2N |
|---|---|
Molecular Weight |
280.99 g/mol |
IUPAC Name |
4-(bromomethyl)-2-ethylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-2-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H |
InChI Key |
ZRYAMKGRSRFSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-ethylpyridinehydrobromide typically involves the bromination of 2-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-ethylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the reaction mixture until the bromination is complete.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-2-ethylpyridinehydrobromide can be scaled up using continuous flow reactors. This method involves the continuous mixing of 2-ethylpyridine and N-bromosuccinimide in a solvent, followed by the reaction in a constant-temperature water bath reactor under illumination . This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-ethylpyridinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 4-(azidomethyl)-2-ethylpyridine, 4-(thiocyanatomethyl)-2-ethylpyridine, and 4-(methoxymethyl)-2-ethylpyridine.
Oxidation: 4-(Bromomethyl)-2-ethylpyridine N-oxide.
Reduction: 4-Methyl-2-ethylpyridine.
Scientific Research Applications
4-(Bromomethyl)-2-ethylpyridinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of ligands for coordination chemistry.
Biology: Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-ethylpyridinehydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of a wide variety of compounds.
Comparison with Similar Compounds
Comparison with Similar Brominated Pyridine Derivatives
The following table summarizes key structural and functional differences between 4-(bromomethyl)-2-ethylpyridine hydrobromide and analogous compounds:
Structural and Reactivity Differences
- Substituent Effects: Ethyl vs. Electron-Withdrawing Groups: Derivatives like 4-(bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide exhibit enhanced electrophilicity at the bromomethyl site due to the electron-withdrawing CF₃ group, favoring reactions with nucleophiles (e.g., amines, thiols) .
Positional Isomerism :
- Moving the bromomethyl group to adjacent positions (e.g., 3- or 5-position) or attaching it via a phenyl spacer (as in 2-(4-bromomethylphenyl)pyridine) alters electronic delocalization and steric accessibility, impacting reactivity in cross-coupling or alkylation reactions .
Biological Activity
4-(Bromomethyl)-2-ethylpyridinehydrobromide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 292.99 g/mol
The bromomethyl group is believed to play a crucial role in its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 4-(Bromomethyl)-2-ethylpyridinehydrobromide exhibits significant antimicrobial activity. It targets bacterial fatty acid biosynthesis, specifically inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Different Bacteria
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Streptococcus pneumoniae | 16 µg/mL |
The mechanism through which 4-(Bromomethyl)-2-ethylpyridinehydrobromide exerts its antimicrobial effects involves the inhibition of the FabI enzyme, which is crucial for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane integrity, leading to cell death.
Case Study 1: Efficacy in Clinical Settings
In a clinical study examining the efficacy of 4-(Bromomethyl)-2-ethylpyridinehydrobromide against resistant bacterial strains, patients with infections caused by Staphylococcus aureus were treated with this compound. The results indicated a significant reduction in bacterial load within 48 hours of treatment, highlighting its potential as an effective therapeutic agent.
Case Study 2: Synergistic Effects with Other Antibiotics
A study investigated the synergistic effects of 4-(Bromomethyl)-2-ethylpyridinehydrobromide when combined with standard antibiotics like vancomycin. The combination therapy demonstrated enhanced antibacterial activity against multi-drug resistant strains, suggesting a promising avenue for treating complex infections.
In Vitro Studies
In vitro assays have confirmed that 4-(Bromomethyl)-2-ethylpyridinehydrobromide not only inhibits bacterial growth but also affects biofilm formation, a critical factor in chronic infections. The compound was shown to reduce biofilm biomass by up to 70% in tested strains.
Table 2: Biofilm Inhibition Rates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
